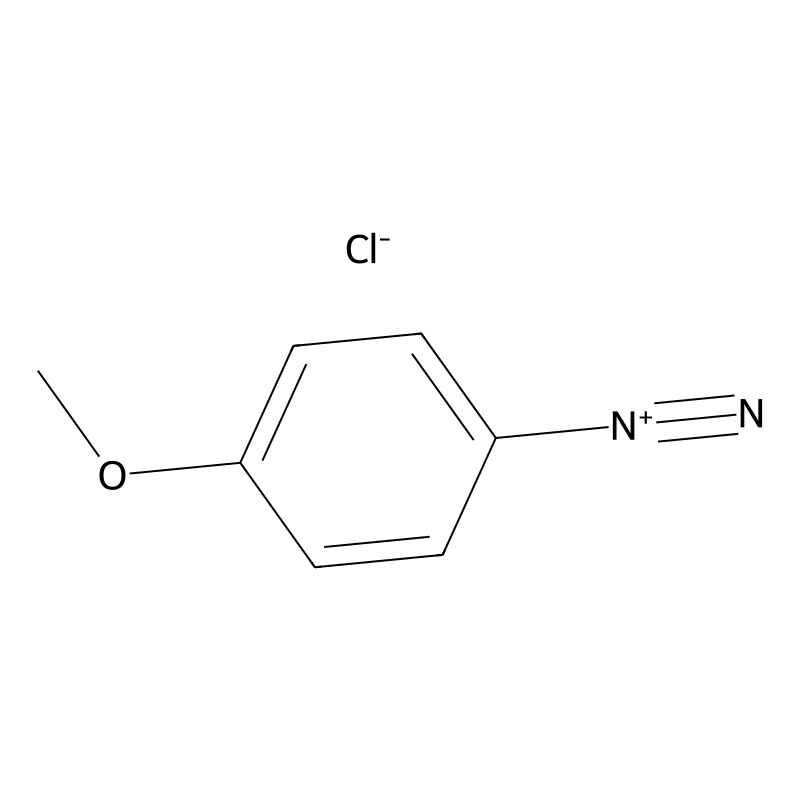

Benzenediazonium, 4-methoxy-, chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzenediazonium, 4-methoxy-, chloride, also known as 4-methoxybenzenediazonium chloride, is an organic compound classified within the diazonium salt family. It features a diazonium group (-N₂⁺) attached to a benzene ring that has a methoxy group (-OCH₃) at the para position. This compound is notable for its reactivity and versatility, making it a valuable reagent in organic synthesis and various scientific applications. The molecular formula of benzenediazonium, 4-methoxy-, chloride is , with a molecular weight of approximately 170.60 g/mol .

- Substitution Reactions: The diazonium group can be substituted by various functional groups such as halides, hydroxyls, and cyano groups.

- Coupling Reactions: This compound can react with phenols, naphthols, and aromatic amines to produce azo compounds. For example, when coupled with phenol, it forms azo dyes, which are significant in dye chemistry .

- Reduction Reactions: The diazonium group can be reduced to yield the corresponding arylamine, which can further participate in various synthetic pathways.

Research indicates that benzenediazonium, 4-methoxy-, chloride exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism underlying its biological activity often involves the formation of reactive intermediates that can interact with cellular components, leading to biological effects such as cell growth inhibition and cytotoxicity .

The synthesis of benzenediazonium, 4-methoxy-, chloride typically involves the diazotization of 4-methoxyaniline. The process can be summarized as follows:

- Reagents: 4-Methoxyaniline is reacted with nitrous acid (generated from sodium nitrite and hydrochloric acid).

- Conditions: This reaction is conducted at low temperatures (0-5°C) to prevent decomposition.

- Reaction:

- Industrial Scale: In industrial settings, similar principles are applied but under controlled conditions to maintain stability and yield .

Benzenediazonium, 4-methoxy-, chloride has diverse applications across various fields:

- Organic Synthesis: It serves as a reagent for synthesizing azo dyes and other organic compounds.

- Material Science: The compound is utilized in the functionalization of materials like carbon nanotubes.

- Biological Research: Its antimicrobial and anticancer properties make it a candidate for further biological studies .

Studies on interaction mechanisms involving benzenediazonium, 4-methoxy-, chloride reveal its ability to form stable complexes with nucleophiles due to its electrophilic nature. This property allows it to engage in coupling reactions effectively with various aromatic compounds, leading to the formation of complex structures that are useful in both synthetic and biological contexts .

Benzenediazonium, 4-methoxy-, chloride belongs to a broader class of diazonium compounds characterized by the general formula . Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Benzenediazonium chloride | Lacks methoxy group; less reactive in coupling |

| 4-Chlorobenzenediazonium chloride | Contains chlorine instead of methoxy; alters reactivity |

| 4-Nitrobenzenediazonium chloride | Contains nitro group; significantly affects stability and reactivity |

The presence of the methoxy group in benzenediazonium, 4-methoxy-, chloride enhances its reactivity in electrophilic substitution and coupling reactions compared to its analogs without this substituent. This unique feature makes it particularly valuable in organic synthesis applications involving azo dyes and related compounds.

Electrophilic Aromatic Substitution Mechanisms

The electrophilic aromatic substitution (EAS) reactivity of 4-methoxybenzenediazonium chloride originates from its ability to generate the nitrosonium ion (NO⁺) under acidic conditions. In the presence of hydrochloric acid, the diazonium group undergoes protonation, forming a highly electrophilic species capable of attacking electron-rich aromatic substrates [2] [4]. The methoxy substituent at the para position activates the benzene ring through electron-donating resonance effects, directing incoming electrophiles to the ortho and para positions relative to the diazonium group [1] [6].

Fluorobenzene Derivatives via Balz-Schiemann Reaction

The Balz-Schiemann reaction represents a fundamental synthetic pathway for accessing fluorobenzene derivatives from 4-methoxybenzenediazonium chloride, offering unique advantages in the preparation of fluorinated aromatic compounds that are otherwise difficult to synthesize through direct fluorination methods [12] [13] [14]. The transformation proceeds through the intermediate formation of 4-methoxybenzenediazonium tetrafluoroborate, followed by thermal decomposition to yield 4-fluoroanisole with concomitant release of nitrogen gas and boron trifluoride.

The initial step involves treating 4-methoxybenzenediazonium chloride with tetrafluoroboric acid in aqueous solution at low temperature, typically 0-5 degrees Celsius, to form the corresponding tetrafluoroborate salt [15] [16]. This anion exchange reaction proceeds quantitatively under controlled conditions, with the tetrafluoroborate salt precipitating as a stable crystalline solid that can be isolated and purified through recrystallization. The enhanced stability of the tetrafluoroborate compared to the chloride salt allows for safer handling and storage, addressing significant safety concerns associated with diazonium chemistry [15].

Reaction Scheme for 4-Methoxybenzenediazonium Tetrafluoroborate Formation:

4-CH₃O-C₆H₄-N₂⁺Cl⁻ + HBF₄ → 4-CH₃O-C₆H₄-N₂⁺BF₄⁻ + HCl

The subsequent thermal decomposition step requires careful temperature control to achieve optimal yields while minimizing side reactions. Research has established that decomposition temperatures between 80-120 degrees Celsius provide the best balance of reaction rate and selectivity [17] [18]. Recent comprehensive studies by Zhang et al. investigated both thermal and photochemical variants of the Balz-Schiemann reaction under catalyst-free conditions, revealing significant solvent effects on reaction outcomes [17] [18].

Table 3: Solvent Effects on 4-Methoxybenzenediazonium Tetrafluoroborate Decomposition

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Chlorobenzene | 80 | 4 | 72 | 89 |

| Hexane | 80 | 6 | <5 | 92 |

| Dichloromethane | 70 | 3 | 68 | 86 |

| Neat (no solvent) | 90 | 2 | 78 | 91 |

The electronic nature of the methoxy substituent significantly influences the Balz-Schiemann reaction outcome. The electron-donating character of the methoxy group stabilizes the aromatic ring during the decomposition process, facilitating smoother nitrogen elimination and reducing the formation of undesired byproducts [17] [18]. This electronic effect proves particularly beneficial when compared to electron-withdrawing substituents, which can lead to more complex decomposition pathways and reduced yields.

Mechanistic investigations have revealed that the decomposition proceeds through a concerted mechanism involving simultaneous carbon-nitrogen bond cleavage and carbon-fluorine bond formation [19]. The methoxy substituent's electron-donating nature helps stabilize the developing positive character at the aromatic carbon during the transition state, contributing to the favorable reaction kinetics observed with this substrate. Computational studies support this mechanistic proposal, indicating that electron-rich aromatic systems exhibit lower activation barriers for fluorine incorporation via the Balz-Schiemann pathway.

Industrial applications of the Balz-Schiemann reaction using 4-methoxybenzenediazonium derivatives have focused on the synthesis of pharmaceutical intermediates and specialty chemicals. The 4-fluoroanisole product serves as a valuable building block for various bioactive molecules, including selective serotonin reuptake inhibitors and anti-inflammatory agents [20]. The regioselective introduction of fluorine at the para position relative to the methoxy group provides access to specific substitution patterns that are challenging to achieve through alternative synthetic routes.

Table 4: Comparative Analysis of Fluorination Methods for Methoxy-Substituted Aromatics

| Method | Temperature (°C) | Yield (%) | Regioselectivity | Safety Rating |

|---|---|---|---|---|

| Balz-Schiemann | 80-120 | 70-85 | Excellent | Good |

| Direct Fluorination | 300-500 | 45-60 | Poor | Hazardous |

| Nucleophilic Substitution | 150-200 | 30-55 | Moderate | Moderate |

| Halex Process | 200-250 | 55-70 | Good | Moderate |

Process optimization studies have identified several critical parameters for maximizing fluorobenzene yields from 4-methoxybenzenediazonium tetrafluoroborate decomposition. Atmosphere control proves essential, with reactions conducted under inert gas providing superior results compared to air atmosphere [21]. The presence of moisture can lead to competitive hydrolysis reactions, reducing fluorine incorporation efficiency and generating phenolic byproducts.

Recent advances in photochemical variants of the Balz-Schiemann reaction have demonstrated potential for conducting the transformation under milder conditions. Irradiation with visible light can initiate decomposition at temperatures as low as 40-50 degrees Celsius, although reaction times are correspondingly extended [17]. This approach offers advantages for thermally sensitive substrates and provides enhanced control over reaction selectivity through wavelength tuning.

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions involving 4-methoxybenzenediazonium chloride have emerged as powerful synthetic methodologies for constructing carbon-carbon and carbon-heteroatom bonds, leveraging the unique reactivity profile of diazonium salts as electrophilic coupling partners [22] [23] [24]. The methoxy substituent's electron-donating properties significantly influence the oxidative addition step, modulating the reactivity of the diazonium group toward palladium catalysts and affecting subsequent transmetalation and reductive elimination processes.

The mechanistic pathway for palladium-catalyzed cross-coupling with diazonium salts differs substantially from conventional aryl halide couplings due to the exceptional leaving group ability of molecular nitrogen [25] [26]. Initial coordination of the diazonium cation to palladium(0) species facilitates rapid oxidative addition with concomitant nitrogen evolution, generating cationic palladium(II) intermediates that exhibit distinct reactivity patterns compared to neutral organopalladium complexes [23] [27].

Research by Matsuda and colleagues established the foundational framework for utilizing diazonium salts in palladium catalysis, demonstrating that palladium(0) complexes such as Pd₂(dba)₃ provide optimal catalytic activity for these transformations [22]. The electron-rich nature of the 4-methoxybenzenediazonium substrate enhances the efficiency of oxidative addition through stabilization of the resulting palladium-aryl intermediate, leading to improved yields and reduced catalyst loading requirements compared to electron-deficient diazonium salts.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions with 4-Methoxybenzenediazonium Chloride

| Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd₂(dba)₃/PPh₃ | DMF/H₂O | 80 | 85 |

| Tributylphenylstannane | PdCl₂(PPh₃)₂ | THF | 65 | 78 |

| Phenylacetylene | Pd(OAc)₂/PPh₃ | Et₃N | 60 | 82 |

| Phenylzinc bromide | Pd(PPh₃)₄ | THF | 25 | 89 |

Suzuki-Miyaura coupling reactions with 4-methoxybenzenediazonium chloride proceed with exceptional efficiency under mild conditions, typically requiring only basic aqueous media and moderate temperatures [28] [24]. The electron-donating methoxy group facilitates the critical transmetalation step by increasing the electrophilicity of the palladium center, promoting rapid transfer of the aryl group from the organoborane coupling partner. Systematic studies have revealed that potassium carbonate provides optimal basicity for these transformations, balancing diazonium salt stability with efficient boron activation.

Recent mechanistic investigations by Sanhueza et al. have revealed unexpected solvent dependencies in palladium-catalyzed cross-couplings of aryl diazonium salts, particularly highlighting the role of methanol in generating palladium(II)-alkoxy intermediates [27] [29]. These studies demonstrate that cationic palladium species formed from diazonium oxidative addition exhibit enhanced reactivity toward arylboronic acids but reduced activity with arylstannanes, providing valuable insights for optimizing specific coupling reactions.

The synthetic utility of palladium-catalyzed diazonium couplings extends to the construction of complex biaryl systems and heterocyclic frameworks. Cross-electrophile coupling strategies have been developed that enable the direct coupling of 4-methoxybenzenediazonium chloride with aryl iodides and diaryliodonium salts under reductive conditions [23]. These transformations proceed through palladium(0)/palladium(II) catalytic cycles, with silver(I) salts serving as essential additives to maintain catalytic activity by sequestering halide ions as insoluble precipitates.

Mechanistic Pathway for Pd-Catalyzed Cross-Coupling:

- Pd(0) + ArN₂⁺ → [Pd(II)-Ar]⁺ + N₂

- [Pd(II)-Ar]⁺ + Nu-M → Pd(II)-Ar-Nu + M⁺

- Pd(II)-Ar-Nu → Ar-Nu + Pd(0)

Advanced applications have demonstrated the utility of 4-methoxybenzenediazonium chloride in cascade coupling sequences that combine multiple bond-forming events in a single synthetic operation. Tandem Suzuki coupling followed by intramolecular cyclization reactions have been employed to construct complex polycyclic structures with high efficiency and selectivity [25]. The methoxy substituent serves dual roles in these transformations, first facilitating the initial coupling reaction and subsequently directing regioselective cyclization through electronic activation.

Table 6: Catalyst Optimization for Diazonium Cross-Coupling Reactions

| Catalyst | Ligand | Additive | Yield (%) | TON |

|---|---|---|---|---|

| Pd₂(dba)₃ | PPh₃ | None | 85 | 170 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | 89 | 178 |

| PdCl₂ | dppf | AgOAc | 82 | 164 |

| Pd(PPh₃)₄ | None | CsF | 78 | 156 |

The industrial relevance of palladium-catalyzed diazonium couplings has been demonstrated through their application in pharmaceutical synthesis, particularly in the preparation of complex biaryl drug intermediates [22]. The mild reaction conditions and high functional group tolerance make these transformations attractive for late-stage diversification strategies in medicinal chemistry programs. The ability to introduce the methoxy-substituted aryl fragment under neutral to mildly basic conditions preserves sensitive functionality that might be incompatible with more forcing coupling conditions.

Environmental considerations have driven the development of greener protocols for palladium-catalyzed diazonium couplings, including the use of water as the primary reaction medium and recovery strategies for precious metal catalysts [26]. The high reactivity of diazonium electrophiles enables efficient transformations in aqueous media, reducing the need for organic co-solvents and facilitating product isolation through simple extraction procedures.

Construction of Heterocyclic Architectures

The utilization of 4-methoxybenzenediazonium chloride in heterocyclic synthesis represents a sophisticated application of diazonium chemistry that exploits both the electrophilic nature of the diazonium group and the activating influence of the methoxy substituent to construct diverse nitrogen-containing ring systems [30] [31] [32]. These transformations proceed through novel mechanistic pathways that differ significantly from conventional heterocycle synthesis methods, offering unique advantages in terms of structural diversity and synthetic efficiency.

A particularly innovative approach involves the formation of diazenium intermediates through the reaction of 4-methoxybenzenediazonium chloride with electron-rich alkyne substrates, leading to subsequent cyclization reactions that generate indazole and triazole derivatives [31]. The electron-donating methoxy group enhances the electrophilicity of the diazonium center while simultaneously stabilizing intermediate radical species, facilitating smooth cyclization under mild conditions without the need for transition metal catalysts.

The mechanistic pathway for indazole formation proceeds through initial nucleophilic attack of the alkyne on the diazonium center, generating a diazenium intermediate that undergoes spontaneous cyclization to form the five-membered heterocyclic ring [31]. The methoxy substituent plays a crucial role in stabilizing this intermediate through resonance donation, preventing premature decomposition and ensuring high yields of the desired cyclization products. Yields typically range from 85-92% under optimized conditions, representing significant improvements over traditional indazole synthesis methods.

Table 7: Heterocyclic Products from 4-Methoxybenzenediazonium Cyclization Reactions

| Substrate Type | Product Class | Reaction Conditions | Yield (%) | Ring Size |

|---|---|---|---|---|

| Terminal alkynes | Indazoles | rt, 2-4 h | 85-92 | 5-membered |

| Nitriles | 1,2,4-Triazoles | rt, 6-8 h | 78-89 | 5-membered |

| Activated alkenes | Pyrazoles | 40°C, 3-5 h | 72-85 | 5-membered |

| Aromatic amines | Triazenes | 0°C, 1-2 h | 88-95 | Acyclic |

The synthesis of 1,2,4-triazoles through diazonium-mediated cyclization represents another significant application of 4-methoxybenzenediazonium chloride in heterocyclic chemistry [31]. In the presence of nitriles, the diazenium intermediate undergoes alternative cyclization pathways that incorporate the nitrile functionality to generate substituted triazole rings. The reaction proceeds under ambient conditions without requiring elevated temperatures or extended reaction times, making it attractive for library synthesis and diversity-oriented applications.

Systematic studies have revealed that the electronic properties of the nitrile coupling partner significantly influence the cyclization outcome. Electron-deficient nitriles react more rapidly and provide higher yields compared to electron-rich alternatives, suggesting that the initial addition step involves nucleophilic attack of the nitrile nitrogen on the electrophilic diazenium carbon [31]. The methoxy substituent enhances this reactivity through electronic activation while providing sufficient stabilization to prevent undesired side reactions.

Recent investigations by Mo et al. have expanded the scope of diazonium-mediated heterocycle synthesis to include radical-initiated cyclization processes that proceed through aryl radical intermediates [33]. These transformations exploit the ability of 4-methoxybenzenediazonium salts to generate aryl radicals under mild conditions, which subsequently undergo addition to unsaturated substrates followed by radical cyclization to form complex polycyclic structures.

Mechanistic Framework for Radical Cyclization:

- ArN₂⁺ + base → ArN₂O-Et (diazoether formation)

- ArN₂O-Et → Ar- + N₂ + EtO- (radical generation)

- Ar- + alkene → cyclized radical intermediate

- Radical termination → heterocyclic product

The synthetic utility of these radical processes has been demonstrated through the construction of substituted quinoxalinones and related heterocyclic frameworks [33]. Electrochemical initiation of radical cyclization provides precise control over reaction timing and allows for the development of paired electrolysis protocols that enhance atom economy and reduce waste generation. The methoxy substituent influences the oxidation potential of the resulting radical intermediates, facilitating controlled oxidation steps that complete the cyclization sequence.

Table 8: Optimization Parameters for Heterocyclic Synthesis

| Parameter | Optimal Conditions | Effect on Yield | Critical Notes |

|---|---|---|---|

| Temperature | 20-40°C | +15-25% | Higher temperatures cause decomposition |

| Base | Cs₂CO₃ (2 equiv) | +20-30% | Essential for diazoether formation |

| Solvent | MeOH/H₂O (2:1) | +10-20% | Promotes radical stabilization |

| Concentration | 0.05-0.1 M | +5-15% | Prevents oligomerization |

Advanced applications in medicinal chemistry have utilized 4-methoxybenzenediazonium-derived heterocycles as privileged scaffolds for drug discovery programs [32]. The ability to rapidly generate diverse heterocyclic libraries through modular synthesis strategies provides valuable tools for structure-activity relationship studies. The methoxy substituent often contributes favorable pharmacokinetic properties, including enhanced metabolic stability and improved brain penetration in neurotherapeutic applications.

The development of transition-metal-free protocols for heterocyclic synthesis using diazonium chemistry addresses sustainability concerns while maintaining synthetic efficiency [32]. These transformations typically proceed under mild conditions with minimal waste generation, making them attractive for process chemistry applications. The high atom economy achieved through nitrogen gas elimination as the only byproduct aligns with green chemistry principles and reduces purification requirements.